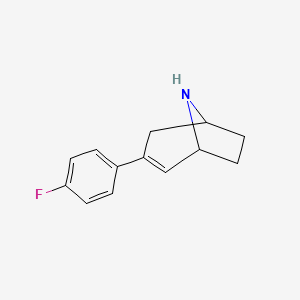

3-(4-Fluorophenyl)-2-nortropene

Description

3-(4-Fluorophenyl)-2-nortropene is a nortropene derivative characterized by a bicyclic tropane skeleton substituted with a 4-fluorophenyl group at the 3-position. Nortropene derivatives are structurally related to tropane alkaloids, which are known for their diverse pharmacological activities, including interactions with neurotransmitter transporters such as the dopamine transporter (SLC6A3) . The fluorophenyl substituent introduces electronic and steric modifications that influence binding affinity, metabolic stability, and selectivity compared to non-fluorinated analogs.

Properties

Molecular Formula |

C13H14FN |

|---|---|

Molecular Weight |

203.25 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-ene |

InChI |

InChI=1S/C13H14FN/c14-11-3-1-9(2-4-11)10-7-12-5-6-13(8-10)15-12/h1-4,7,12-13,15H,5-6,8H2 |

InChI Key |

LKSXLNMBLGXHQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C=C(CC1N2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-2-nortropene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable nortropene precursor.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-2-nortropene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-2-nortropene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-nortropene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Insights:

- For example, in chalcone derivatives, fluorophenyl substitution correlates with enhanced inhibitory activity (e.g., compound 2j in , IC50 = 4.7 μM) compared to methoxy or bromo analogs .

- Steric considerations : The smaller size of fluorine (vs. chlorine or CF3) may reduce steric hindrance, allowing tighter interactions with target receptors. This is observed in pyrazole derivatives, where fluorophenyl groups maintain planarity (dihedral angles <10°), favoring binding pocket accommodation .

- Metabolic stability: Fluorine’s resistance to oxidative metabolism may prolong half-life relative to chlorine-substituted analogs, as seen in ezetimibe (a fluorophenyl-containing azetidinone drug with prolonged activity) .

Research Findings and SAR Trends

While direct studies on 3-(4-Fluorophenyl)-2-nortropene are sparse, structure-activity relationship (SAR) trends from analogous compounds suggest:

Substituent position : Para-substitution on the phenyl ring (e.g., 4-fluoro) optimizes activity by aligning with hydrophobic pockets in target proteins. Meta-substitution (e.g., 3,4-dichloro) may introduce undesired steric clashes .

Halogen effects : Fluorine’s electronegativity enhances dipole interactions without excessive hydrophobicity, as seen in antifungal agents where fluorophenyl groups improve membrane penetration .

Comparative potency: In dopamine transporter inhibitors, fluorinated nortropenes may exhibit intermediate potency between chloro- (higher affinity) and non-halogenated (lower affinity) analogs, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.